molecular formula C16H17N B073416 9-Butyl-9H-carbazole CAS No. 1484-08-8

9-Butyl-9H-carbazole

Cat. No. B073416
CAS RN: 1484-08-8
M. Wt: 223.31 g/mol
InChI Key: SQFONLULGFXJAA-UHFFFAOYSA-N
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Description

9-Butyl-9H-carbazole is a chemical compound with the linear formula C16H17N . It has a molecular weight of 223.321 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

Carbazole based fluorophores 9-butyl-3,6-bis-(phenylethynyl)-9H-carbazole and 9-butyl-3,6-bis-(2-phenyl-o-carborane)-9H-carbazole were synthesized via Sonogashira type cross-coupling reaction and followed by insertion with decaborane . Another synthesis method involves the Friedel-Crafts reaction of 9H-carbazole and tert-butyl chloride catalyzed by zinc (II) chloride .


Molecular Structure Analysis

The molecular structure of 9-Butyl-9H-carbazole consists of a linear formula C16H17N . More detailed structural analysis may require specific crystallographic studies .


Chemical Reactions Analysis

The fluorescence quenching behavior of 9-butyl-3,6-bis-(2-phenyl-o-carborane)-9H-carbazole in THF solution could be attributed to the intramolecular charge transfer of the donor-acceptor system in the compound . The fluorescence enhancement of the compound in the solid state can be ascribed to aggregation-induced packing .


Physical And Chemical Properties Analysis

9-Butyl-9H-carbazole has a molecular weight of 223.321 . For more detailed physical and chemical properties, specific experimental studies would be required.

Safety And Hazards

9-Butyl-9H-carbazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of causing cancer . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

9-butylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H17N/c1-2-3-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFONLULGFXJAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80163980
Record name 9-Butyl-9H-carbazole
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Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Butyl-9H-carbazole

CAS RN

1484-08-8
Record name N-Butylcarbazole
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Record name 9-Butyl-9H-carbazole
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Record name 9-Butyl-9H-carbazole
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Synthesis routes and methods I

Procedure details

46.9 g (0.44 tool) of butyryl chloride are added dropwise to a suspension of 93.3 g (0.7 tool) of AlCl3 in 100 ml of methylene chloride in the course of 30 minutes, while stirring and cooling to -10° to -5°. A solution of 22.3 g (0.1 tool) of N-butylcarbazole in 50 ml of CH2Cl2 is then added dropwise at -10° to -5° in the course of 2 hours. The suspension is stirred at 0° to 20° for 16 hours and then poured onto ice. The emulsion formed is extracted twice with CHCl3 and the extract is washed with water, dried over MgSO4 and evaporated. The crude 3,6-dibutyryl-9-butyl-9H-carbazole is re-crystallized from 80 ml of ethanol. The resulting crystals have a melting point of 107°-109°. 3,6-Dipropionyl-9-butyl-9H-carbazole, which has a melting point of 142°-144° is obtained in an analogous manner from 81.4 g of propionyl chloride and 44.7 g of N-butylcarbazole.
Quantity
46.9 g
Type
reactant
Reaction Step One
Name
Quantity
93.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
22.3 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 100 g (0.6 tool) of carbazole in 200 ml of toluene is heated under reflux, with stirring. After cooling to 95°, first 26.8 g (0.12 tool) of triethylbenzylammonium chloride and then a solution of 169.8 g of KOH in 180 ml of water are added. The temperature thereby drops to 65°. 205.6 g (1.5 tool) of butyl bromide are now added in the course of 5 minutes, with vigorous stirring, whereupon the temperature rises to 92°. The mixture is kept under reflux for a further 10 minutes, all the carbazole dissolving. The aqueous phase is then removed. The toluene phase is washed with a little water, dried over Na2CO3 and evaporated in vacuo. The oily residue is dissolved in 300 ml of warm hexane and the solution is clarified. On cooling, the product crystallizes in beige-coloured crystals of melting point 50°-52°.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
205.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
169.8 g
Type
reactant
Reaction Step Four
Quantity
26.8 g
Type
catalyst
Reaction Step Four
Name
Quantity
180 mL
Type
solvent
Reaction Step Four

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